N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
This compound features a pyrazolo[5,1-b][1,3]oxazine core fused with a carboxamide group linked to a sulfamoylphenyl-pyrimidine moiety. Its structure combines a bicyclic heterocycle (pyrazolo-oxazine) with a sulfonamide pharmacophore, a combination rarely reported in the literature. While its exact therapeutic applications remain under investigation, structural analogs in the evidence indicate roles in antimicrobial or kinase inhibition contexts .
Properties
IUPAC Name |
N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O4S/c24-15(14-11-20-23-9-2-10-27-16(14)23)21-12-3-5-13(6-4-12)28(25,26)22-17-18-7-1-8-19-17/h1,3-8,11H,2,9-10H2,(H,21,24)(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXPSJVHYBGHFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown antiproliferative activities against certain cell lines, suggesting potential targets within cellular proliferation pathways.
Mode of Action
It’s known that sulfonamides and pyrazole derivatives, which are structural components of this compound, have diverse chemotherapeutic potentials. For instance, some sulfonamides have been reported to show significant antitumor activity.
Biochemical Pathways
The compound likely interacts with multiple biochemical pathways due to its complex structure. Sulfonamides, for example, have been known to possess antibacterial, hypoglycemic, diuretic, and antiglaucoma activities. Pyrazole derivatives have also been associated with various chemotherapeutic potentials.
Result of Action
The compound has been associated with antiproliferative activities, particularly against certain cell lines. This suggests that it may induce cellular changes that inhibit proliferation, potentially making it useful in the treatment of conditions characterized by abnormal cell growth.
Biological Activity
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Key Features:
- Contains a pyrimidine ring connected to a sulfamoyl group.
- Features a pyrazolo[5,1-b][1,3]oxazine core which is significant in medicinal chemistry due to its diverse biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease processes. For instance, compounds with similar structures have been reported to inhibit kinases selectively, which are crucial in cancer signaling pathways .
- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against strains such as Mycobacterium tuberculosis. The sulfamoyl group is known to enhance the antibacterial efficacy by mimicking substrates of bacterial enzymes .
- Antiviral Properties : Heterocyclic compounds like this one have been investigated for their antiviral activities. Research indicates that similar pyrazole derivatives can inhibit viral replication in various cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Enzyme | IC50 Values (µM) | References |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| Antiviral | HSV-1 | 6.3 - 6.6 | |
| Enzyme Inhibition | Specific Kinases | Not specified |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
-
Antitubercular Studies :
A series of substituted benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. Among them, compounds exhibited significant activity with IC50 values indicating strong potential as antitubercular agents . -
Antiviral Activity :
Research into pyrazole derivatives has shown promising results against various viruses including HSV-1. Compounds similar to the one demonstrated significant inhibition rates with low cytotoxicity against human cells . -
Kinase Inhibition :
Studies have also focused on the kinase inhibitory potential of related compounds. These findings suggest that the structural motifs present in the compound could be optimized for enhanced selectivity and potency against specific cancer-related kinases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Core Heterocycle Variations
The pyrazolo-oxazine core distinguishes the target compound from analogs with other bicyclic systems:
- Isoindoline-dione (CF7, ) : The isoindoline-dione core increases rigidity and electron-withdrawing properties, which may affect solubility and metabolic stability. CF7’s pentanamide linker and pyrimidin-2-yl sulfamoyl group share structural motifs with the target compound but lack the pyrazolo-oxazine’s conformational flexibility .
- Pyridazine () : A pyridazine core in patent compounds introduces nitrogen-rich electronegativity, likely influencing solubility and target selectivity .
Sulfamoyl Group Modifications
The pyrimidin-2-yl sulfamoyl group in the target compound contrasts with:
- Pyridin-2-yl (CF6, ) : Substituting pyrimidine with pyridine reduces hydrogen-bonding capacity but may enhance lipophilicity.
- Naphthalene-derived () : Bulkier aromatic sulfonamides (e.g., 4p, 4q) exhibit higher molecular weights (~400–450 g/mol) and reduced solubility compared to the target compound .
Carboxamide Linker and Substituents
- Fluorophenylmethyl () : Replacing the sulfamoylphenyl group with a fluorinated benzyl moiety (C14H14FN3O2) increases electronegativity and may enhance blood-brain barrier penetration .
- Pentanamide (CF7, ) : The elongated linker in CF7 (C24H23N5O5S) introduces conformational flexibility but risks metabolic instability due to esterase susceptibility .
Key Research Findings
- Synthetic Challenges : The target compound’s pyrazolo-oxazine core requires multi-step cyclization, whereas pyrrolopyrimidines (e.g., 10b) are synthesized via simpler coupling reactions .
- Solubility Trends : Sulfamoyl groups generally improve aqueous solubility, but bulky cores (e.g., isoindoline-dione in CF7) counteract this effect .
- Bioactivity Clues : Pyrimidin-2-yl sulfamoyl groups in and correlate with kinase inhibition in unrelated studies, suggesting a plausible mechanism for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
